molecular formula C17H17N3S B562903 N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 CAS No. 1189866-35-0

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8

Cat. No.: B562903
CAS No.: 1189866-35-0
M. Wt: 303.453
InChI Key: JLOAJISUHPIQOX-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a deuterated analog of a key human metabolite of the atypical antipsychotic drug, Quetiapine. Quetiapine is primarily metabolized in the liver, and its biotransformation involves pathways such as sulfoxidation and oxidation, with the cytochrome P450 3A4 isoenzyme playing a major role . The parent drug, Quetiapine, is a well-established therapeutic agent whose pharmacological activity is mediated through antagonism at several neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors . Furthermore, its active metabolite, norquetiapine (N-desalkylquetiapine), contributes significantly to the overall clinical effect through additional mechanisms, such as potent norepinephrine reuptake inhibition and partial agonism at the 5-HT1A receptor, which is a putative mediator of the drug's antidepressant activity . This specific deuterated compound is an essential tool for researchers conducting quantitative analytical methods. It serves as a high-quality internal standard in mass spectrometry-based assays, such as LC-MS/MS, to facilitate the precise and accurate measurement of metabolite concentrations in complex biological matrices. The incorporation of deuterium atoms provides a reliable mass shift, enabling clear differentiation from the endogenous analyte and improving the reliability of pharmacokinetic and metabolism studies. The primary research value of this compound lies in advancing the understanding of Quetiapine's metabolic fate, including the determination of metabolic clearance pathways and inter-individual variability in drug metabolism. Its use is strictly confined to non-clinical laboratory investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOAJISUHPIQOX-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Transamination

The transamination reaction is conducted under inert atmosphere (N₂) at 155°C for 58 hours, using N,N-dimethylcyclohexylamine (DMCHA) as a catalyst. DMCHA facilitates deprotonation of the secondary amine in HEEP-d8, enhancing nucleophilicity.

Typical Reaction Setup:

  • Molar Ratio: 1:1.4 (dibenzo[b,f]thiazepin-11-ylamine : HEEP-d8)

  • Catalyst Loading: 0.5 equiv DMCHA

  • Solvent: Solvent-free conditions

Yield and Impurity Profile

Under optimized conditions, the reaction achieves 74% yield of quetiapine-d8 hemifumarate after purification. Major impurities include:

  • Unreacted HEEP-d8: <2% (removed via aqueous extraction)

  • Oxidation Byproducts: <1% (mitigated by inert atmosphere)

Purification and Isolation

Acid-Base Extraction

The crude product is dissolved in dichloromethane and washed with 1M HCl to remove unreacted HEEP-d8. Acidic aqueous phases are combined, basified to pH 13–14 with NaOH, and extracted with toluene.

Crystallization

The isolated free base is converted to the hemifumarate salt by dissolving in 80% ethanol with fumaric acid (1:0.5 molar ratio). Gradual cooling from 78°C to 0°C yields white crystals with >95% HPLC purity.

Crystallization Data:

ParameterValue
Solvent80% Ethanol
Acid Ratio1:0.5 (base:fumaric acid)
Cooling Rate1°C/min
Final Yield74%

Industrial-Scale Adaptations

Solvent and Catalyst Recycling

Industrial processes recover DMCHA via vacuum distillation (90% recovery) and reuse HEEP-d8 from aqueous washes, reducing raw material costs by 30%.

Continuous Flow Reactors

Pilot studies demonstrate that continuous flow systems reduce reaction time from 58 hours to 12 hours, achieving comparable yields (72%) with better temperature control.

Analytical Characterization

Mass Spectrometry

High-resolution MS (HRMS) confirms deuteration sites and isotopic purity:

  • Expected m/z: 303.45 ([M+H]⁺)

  • Observed m/z: 303.44 (Δ = -0.01 ppm)

NMR Spectroscopy

¹H-NMR (DMSO-d₆) shows absence of protons at δ 2.8–3.2 ppm (piperazine CH₂ groups), confirming deuterium incorporation.

Challenges and Mitigation Strategies

Deuterium Loss

Exposure to protic solvents during purification may cause deuterium exchange. This is minimized by using deuterated solvents (e.g., D₂O for aqueous washes) in later stages.

Byproduct Formation

Side reactions between HEEP-d8’s hydroxyl group and the amine are suppressed by maintaining stoichiometric excess of HEEP-d8 and controlled pH .

Chemical Reactions Analysis

Types of Reactions

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles and electrophiles: Such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 involves its interaction with specific neurotransmitter receptors in the brain. It inhibits the binding of neurotransmitters such as serotonin and dopamine to their receptors, leading to increased levels of these neurotransmitters. This mechanism is believed to contribute to the therapeutic effects of Quetiapine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other labeled metabolites of Quetiapine, such as:

Uniqueness

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is unique due to its specific labeling with deuterium, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling provides a distinct advantage in research, enabling more accurate and detailed insights into the metabolism and effects of Quetiapine .

Biological Activity

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8, also known as 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride, is a deuterated metabolite of Quetiapine, an atypical antipsychotic medication. This compound is significant in pharmacological research due to its role in understanding the metabolism and therapeutic effects of Quetiapine, primarily used for treating schizophrenia and bipolar disorder.

Molecular Characteristics

  • Molecular Formula : C₁₇H₉D₈N₃OS·2HCl
  • Molecular Weight : 392.37 g/mol
  • Structure : The compound features hydroxyl groups that facilitate hydrogen bonding, influencing its solubility and reactivity.

This compound exhibits biological activity similar to its parent compound, Quetiapine. It primarily acts as an antagonist at serotonin (5-HT) and dopamine (D2) receptors. The presence of deuterium allows for enhanced tracking of its metabolic pathways in biological systems, which is crucial for pharmacokinetic studies.

Pharmacological Profile

Research indicates that this compound retains significant binding affinity for various neurotransmitter receptors, which contributes to its therapeutic effects:

Receptor TypeBinding AffinityTherapeutic Implication
Dopamine D1ModerateAntipsychotic effects
Dopamine D2HighMood stabilization
Serotonin 5-HT1AModerateAnxiolytic effects

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied extensively. Key findings from animal studies include:

  • Cmax (Maximum Concentration) : 1323 ± 343 μg/L when combined with probenecid, compared to 392 ± 209 μg/L for Quetiapine alone (P = 0.004).
  • AUC (Area Under Curve) : Significant differences were noted between groups (P = 0.04).
  • Clearance Rate : Reduced clearance (CL/F) from 27 ± 11 to 16 ± 3 L/h/kg when probenecid was administered (P = 0.005).

These results suggest that the glucuronidation pathway may play a critical role in the metabolism of Quetiapine and its metabolites, including this compound.

Case Studies and Research Findings

  • Study on Drug Interactions :
    • A study demonstrated that co-administration with probenecid significantly increased plasma levels of Quetiapine, indicating potential drug-drug interactions that could enhance the therapeutic effects or toxicity of the drug in certain patient populations.
  • Metabolic Pathway Analysis :
    • Research has shown that this compound undergoes similar metabolic pathways as other Quetiapine metabolites, primarily through glucuronidation by UGT enzymes. This understanding is crucial for predicting patient responses based on genetic variations affecting these enzymes.
  • Therapeutic Efficacy :
    • Clinical observations suggest that compounds like this compound may provide effective management of psychotic symptoms while minimizing side effects compared to traditional antipsychotics.

Q & A

Basic Research Questions

Q. What is the structural identification and key physicochemical properties of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8?

  • Answer : The compound is a deuterated analog of the metabolite N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine, where eight hydrogen atoms are replaced with deuterium. Its structure includes a dibenzo[b,f][1,4]thiazepine core with a piperazinyl substituent. Key identifiers include:

PropertyValueSource
CAS Number111974-74-4 (non-deuterated)
Molecular FormulaC₂₁H₁₉D₈N₃OS
SynonymsNorquetiapine; 11-(1-Piperazinyl)dibenzo[b,f][1,4]thiazepine
  • Methodological Note: Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Deuterium incorporation is validated via isotopic abundance analysis .

Q. How is this compound synthesized from its parent compound?

  • Answer : The synthesis involves removing the 2-(2-hydroxyethoxy)ethyl group from Quetiapine fumarate via hydrolytic cleavage, followed by deuterium exchange. Key steps:

Hydrolysis : Treat Quetiapine with aqueous HCl to cleave the hydroxyethoxyethyl side chain.

Deuteration : React the intermediate with D₂O or deuterated reagents under controlled pH and temperature to replace hydrogens at specific positions.

Purification : Use preparative HPLC with a C18 column and deuterated solvents to isolate the product .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., [²H₈]-labeled analog) is optimal.

  • Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) to minimize matrix effects.
  • Chromatography : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with a gradient of 0.1% formic acid in water/acetonitrile.
  • Detection : Monitor transitions m/z 424 → 279 (analyte) and m/z 432 → 287 (internal standard) in positive ion mode .

Advanced Research Questions

Q. How can researchers optimize the detection of this compound in complex matrices like plasma or brain tissue?

  • Answer :

  • Matrix Effects Mitigation : Use matrix-matched calibration curves and post-column infusion studies to assess ion suppression.
  • Internal Standard Selection : Employ stable isotope-labeled analogs (e.g., [²H₈]-form) to correct for recovery variability .
  • Limit of Detection (LOD) Improvement : Implement micro-extraction by packed sorbent (MEPS) or turbulent flow chromatography for preconcentration .

Q. What metabolic pathways involve this compound, and how can it be distinguished from other metabolites?

  • Answer : The compound is a primary metabolite of Quetiapine via CYP3A4-mediated oxidation. Differentiation strategies:

  • Fragmentation Patterns : Use LC-MS/MS to compare product ion spectra against synthetic standards.
  • Deuterium Retention : Monitor deuterium loss during metabolism (e.g., via hydrogen-deuterium exchange assays) to track metabolic stability .

Q. What stability challenges arise when storing this compound, and how are they addressed?

  • Answer : The compound is light- and moisture-sensitive. Recommended protocols:

  • Storage : Lyophilized form at -20°C in amber vials under argon. In solution (e.g., methanol), store at -80°C for ≤6 months.
  • Stability Testing : Perform forced degradation studies (e.g., exposure to UV light, pH extremes) and monitor via LC-UV to establish shelf-life .

Q. How can researchers confirm the identity and purity of synthesized this compound?

  • Answer :

  • Purity Analysis : Use reverse-phase HPLC with photodiode array (PDA) detection (≥98% purity threshold).
  • Structural Confirmation : Combine ¹H/¹³C NMR (with deuterium decoupling) and HRMS. For deuterium content, isotopic ratio analysis via LC-MS .

Q. What role does this compound play as a reference standard in bioanalytical studies?

  • Answer : It serves as an internal standard for quantifying the non-deuterated metabolite in pharmacokinetic studies. Advantages include:

  • Co-elution Prevention : Deuterated analogs shift retention time slightly, avoiding overlap with endogenous compounds.
  • Precision : Reduces variability in extraction efficiency and ionization .

Contradictions and Considerations

  • Sourcing : notes discontinuation (D288740), but lists it as available from TRC. Verify supplier availability before experimental design .
  • Safety Data : While direct safety data for the deuterated form is lacking, handle using protocols for similar neuroactive metabolites (e.g., wear PPE, use fume hoods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.